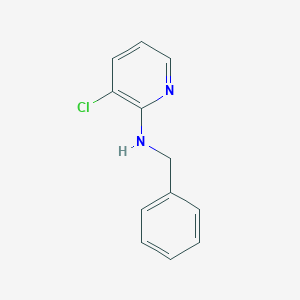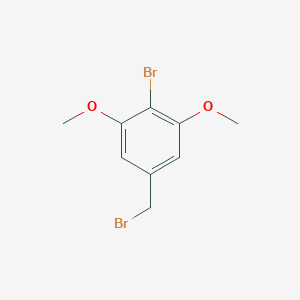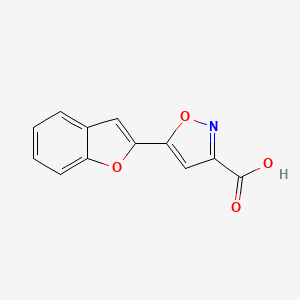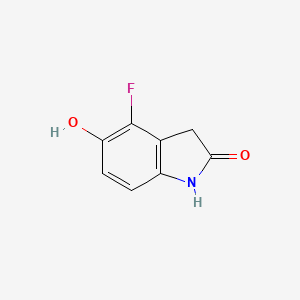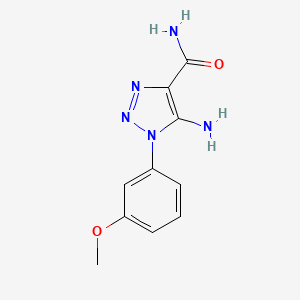![molecular formula C13H14ClNO2 B1438672 N-[1-(1-苯并呋喃-2-基)乙基]-2-氯丙酰胺 CAS No. 1154010-39-5](/img/structure/B1438672.png)
N-[1-(1-苯并呋喃-2-基)乙基]-2-氯丙酰胺
描述
“N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide” is a compound that contains a benzofuran ring. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .Molecular Structure Analysis
Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions. Its chemical structure is composed of fused benzene and furan rings .科学研究应用
天然来源和生物活性
苯并呋喃化合物普遍存在于自然界中,表现出很强的生物活性,如抗肿瘤、抗菌、抗氧化和抗病毒作用。这些化合物因其作为天然药物先导化合物的潜力而备受关注。例如,新型大环苯并呋喃化合物已显示出抗丙型肝炎病毒活性,表明它们作为丙型肝炎疾病治疗药物的功效。此外,苯并呋喃衍生物已被用作开发抗癌剂的支架。苯并呋喃环的合成进展,包括自由基环化级联和质子量子隧穿等独特方法,促进了复杂苯并呋喃体系的构建,具有高收率和最小的副反应 (苗等人,2019)。
药用和农业应用
苯并呋喃是许多生物活性杂环中的基本单元。其衍生物表现出广泛的生物活性,包括独特的抗癌、抗结核、抗糖尿病、抗阿尔茨海默病和抗炎特性。以苯并呋喃为基础的药物有 34 种已上市,这证明了该化合物在药物中的重要性。Dawood (2019) 的综述强调了苯并呋喃衍生物作为针对各种疾病、病毒和微生物的有效抑制剂的作用,概述了苯并呋喃衍生物作为前药的潜力 (Dawood,2019)。
抗菌特性
对抗生素的耐药性给全球带来了挑战,需要开发新的治疗剂。鉴于苯并呋喃及其衍生物广泛的生物和药理应用,它们已被确定为应对这一挑战的合适结构。值得注意的例子包括补骨脂素、8-甲氧补骨脂素和安息香,它们已被用于治疗皮肤病,如癌症或牛皮癣。苯并呋喃的结构特征使其成为药物发现中的特权结构,特别是在寻找有效的抗菌候选物时。Hiremathad 等人 (2015) 的这篇综述全面深入地了解了苯并呋喃类化合物的抗菌潜力,支持了这些衍生物作为抗菌药物的构效关系 (SAR) 的发展 (Hiremathad 等人,2015)。
作用机制
Target of Action
Benzofuran compounds, which are a significant part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells
Biochemical Pathways
Given the biological activities of benzofuran compounds, it can be inferred that this compound may affect pathways related to cell growth and proliferation .
生化分析
Biochemical Properties
N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often result in the modulation of enzyme activity, leading to changes in cellular redox states. Additionally, N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.
Cellular Effects
N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . This compound may also affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, benzofuran derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that benzofuran derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities compared to the parent compound. Additionally, long-term exposure to N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide may result in adaptive cellular responses, such as changes in gene expression and protein activity.
Dosage Effects in Animal Models
The effects of N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-tumor and anti-inflammatory activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the biological activity of N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide significantly changes at specific dosage levels.
Metabolic Pathways
N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, cytochrome P450 enzymes are known to metabolize benzofuran derivatives, leading to the formation of hydroxylated and conjugated metabolites . These metabolic transformations can affect the compound’s biological activity and toxicity. Additionally, N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide may influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide within tissues can also affect its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide plays a significant role in its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, benzofuran derivatives have been shown to localize to the mitochondria, where they can modulate mitochondrial function and induce apoptosis. The subcellular localization of N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide can also influence its interactions with other biomolecules and its overall biological activity.
属性
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-8(14)13(16)15-9(2)12-7-10-5-3-4-6-11(10)17-12/h3-9H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLMWDZQNXDGOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid](/img/structure/B1438590.png)

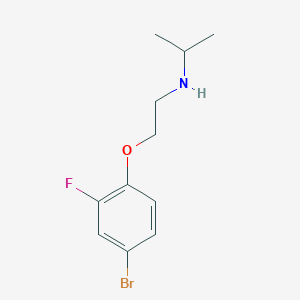
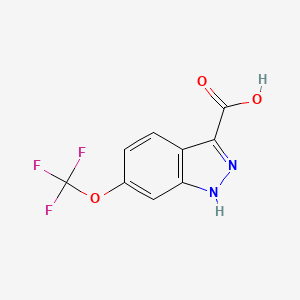
![[5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile](/img/structure/B1438596.png)
![3-(4-Fluorophenyl)-4-methylisoxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1438597.png)
![2-[4-(Azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine](/img/structure/B1438599.png)

![N-[2-(2-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438603.png)
